molecular formula C22H45NO2S B116115 Msdh-C CAS No. 144474-37-3

Msdh-C

Cat. No.: B116115
CAS No.: 144474-37-3
M. Wt: 387.7 g/mol
InChI Key: FWXRYYWKKSLFEH-LEWJYISDSA-N
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Description

O-methyl-serine dodecylamine hydrochloride, commonly referred to as Msdh-C, is a lysosomotropic detergent known for its unique chemical properties. It selectively accumulates in lysosomes and forms vesicles at physiological pH, which disassemble into small aggregates below pH 6.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl-serine dodecylamine hydrochloride involves the reaction of O-methyl-serine with dodecylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to facilitate the reaction and obtain a high yield of the compound .

Industrial Production Methods

Industrial production of O-methyl-serine dodecylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

O-methyl-serine dodecylamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of new compounds with modified functional groups .

Scientific Research Applications

O-methyl-serine dodecylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-methyl-serine dodecylamine hydrochloride involves its selective accumulation in lysosomes. At physiological pH, the compound forms vesicles that are taken up by endocytosis. As the pH of the endosomal compartment drops, the vesicles disassemble, leading to a high concentration of the compound in small aggregates inside the lysosomes. This process results in the permeabilization of the lysosomal membrane and the release of lysosomal contents into the cytosol, which can trigger various cellular responses .

Comparison with Similar Compounds

O-methyl-serine dodecylamine hydrochloride is unique compared to other lysosomotropic detergents due to its specific chemical properties and mechanism of action. Similar compounds include:

These compounds share some similarities in their lysosomotropic behavior but differ in their chemical structures and specific applications.

Properties

IUPAC Name

N-[(2R,3R)-3-hydroxy-1-methylsulfanylnonan-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO2S/c1-4-6-8-10-11-12-13-14-16-18-22(25)23-20(19-26-3)21(24)17-15-9-7-5-2/h20-21,24H,4-19H2,1-3H3,(H,23,25)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXRYYWKKSLFEH-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CSC)C(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CSC)[C@@H](CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433983
Record name MSDH-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144474-37-3
Record name MSDH-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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